6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic compound characterized by its unique structural features that include a pyran ring, an imidazole moiety, and a benzoate group. The molecular formula for this compound is , and it has a molecular weight of approximately 364.39 g/mol. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
The compound is synthesized through various chemical methods that allow for modifications to enhance its biological activity. Research indicates that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate belongs to the class of organic compounds known as pyran derivatives. These compounds are often studied for their diverse biological activities and potential therapeutic applications in medicinal chemistry.
The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate can be approached through various methods:
Each synthetic route requires precise control of reaction conditions to ensure high yield and purity.
The molecular structure of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate features:
The structural representation can be denoted using SMILES notation: Cn1ccnc1SCc1cc(=O)c(OC)c(OC)c1=O
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 364.39 g/mol |
SMILES | Cn1ccnc1SCc1cc(=O)c(OC)c(OC)c1=O |
Reactions involving 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate typically include:
These reactions are significant for modifying the compound's structure to explore its pharmacological potential further.
Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile in therapeutic applications .
The physical properties of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Sensitive to hydrolysis |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-y l 3,4-dimethoxybenzoate has potential applications in several scientific fields:
Research continues to explore these applications, highlighting the significance of this compound in advancing medicinal chemistry and therapeutic development.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: